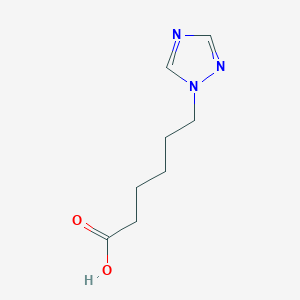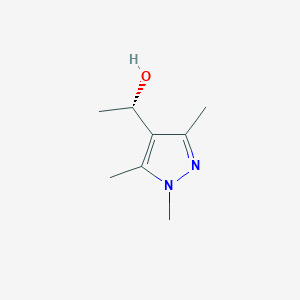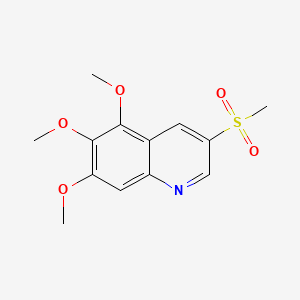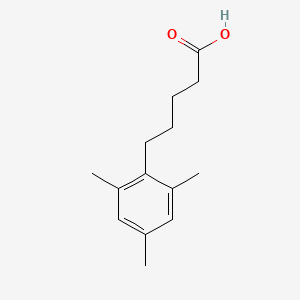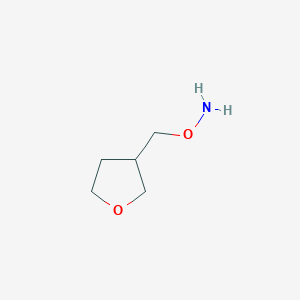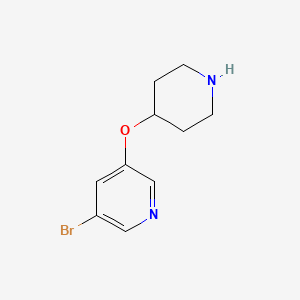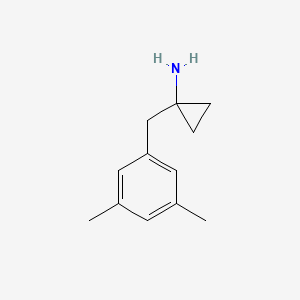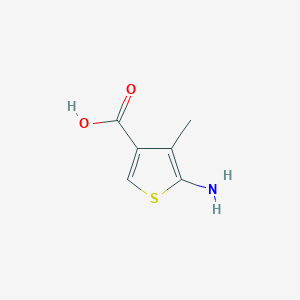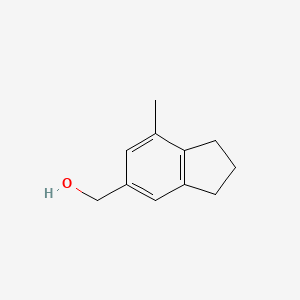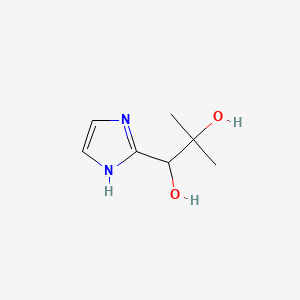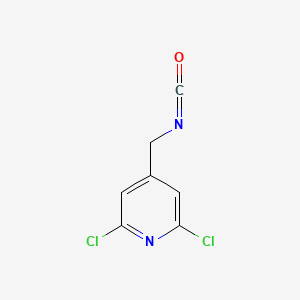
2,6-Dichloro-4-(isocyanatomethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-(isocyanatomethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions, and an isocyanatomethyl group at the 4 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichloropyridine with formaldehyde and hydrogen cyanide under acidic conditions to form the isocyanatomethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination reactions using pyridine as the starting material. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-(isocyanatomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The isocyanatomethyl group can participate in addition reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Addition Reactions: Reagents such as alcohols, amines, and thiols are used.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives of the compound, while oxidation can produce corresponding oxides .
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-(isocyanatomethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-4-(isocyanatomethyl)pyridine involves its interaction with specific molecular targets and pathways. The isocyanatomethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Dichloro-4-(isocyanatomethyl)pyridine.
2,6-Dichloro-4-methoxypyridine: Another pyridine derivative with similar chemical properties.
2,6-Dibromopyridine: A brominated analog with different reactivity.
Uniqueness
This compound is unique due to the presence of the isocyanatomethyl group, which imparts distinct reactivity and potential biological activities compared to other pyridine derivatives .
Eigenschaften
Molekularformel |
C7H4Cl2N2O |
|---|---|
Molekulargewicht |
203.02 g/mol |
IUPAC-Name |
2,6-dichloro-4-(isocyanatomethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2N2O/c8-6-1-5(3-10-4-12)2-7(9)11-6/h1-2H,3H2 |
InChI-Schlüssel |
UWUWBXZIFFYYNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1Cl)Cl)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



